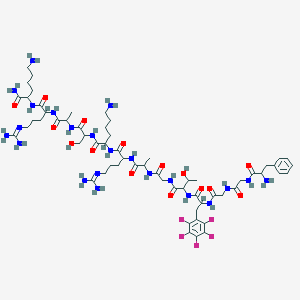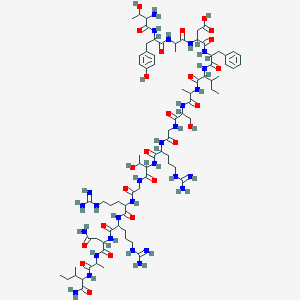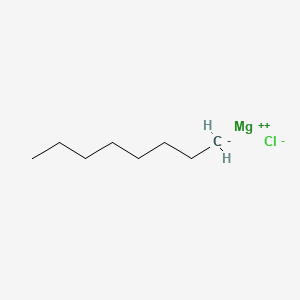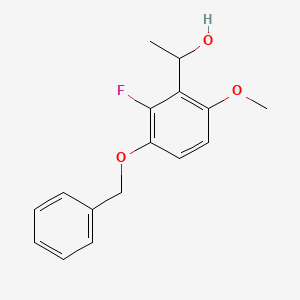![molecular formula C7H7F3N2O2 B13388969 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and an oxazinone ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves several steps. One common method includes the reaction of dimethylamine with a trifluoromethyl-substituted precursor under controlled conditions. The reaction typically requires a solvent such as hexane and is carried out at a specific temperature to ensure the formation of the desired product . After the reaction, the solvent is carefully distilled off, and the crystalline residue is isolated by filtration .
Análisis De Reacciones Químicas
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Aplicaciones Científicas De Investigación
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is known to affect various cellular processes .
Comparación Con Compuestos Similares
2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one can be compared with other similar compounds such as:
2-Dimethylamino-4-trifluoromethyl-6H-1,3-oxazin-6-one: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Dimethylamino-4-trifluoromethyl-1,3-oxazin-6-one: Another similar compound with slight variations in the oxazinone ring structure
Propiedades
Fórmula molecular |
C7H7F3N2O2 |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
2-(dimethylamino)-6-(trifluoromethyl)-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H7F3N2O2/c1-12(2)6-11-5(13)3-4(14-6)7(8,9)10/h3H,1-2H3 |
Clave InChI |
OBPWLYMRCKDNDD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=O)C=C(O1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)

![4-[2-[6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13388910.png)
![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)


![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)
![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)


![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)
